molecular formula C9H13NO B13604104 O-(2,4-Dimethylbenzyl)hydroxylamine

O-(2,4-Dimethylbenzyl)hydroxylamine

Cat. No.: B13604104
M. Wt: 151.21 g/mol
InChI Key: CKYVLWKVXJAJNN-UHFFFAOYSA-N
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Description

O-(2,4-Dimethylbenzyl)hydroxylamine is an organic compound with the molecular formula C9H13NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2,4-dimethylbenzyl group

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

O-[(2,4-dimethylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C9H13NO/c1-7-3-4-9(6-11-10)8(2)5-7/h3-5H,6,10H2,1-2H3

InChI Key

CKYVLWKVXJAJNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CON)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2,4-Dimethylbenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the product being isolated through standard purification techniques such as recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

O-(2,4-Dimethylbenzyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction typically produces amines .

Scientific Research Applications

O-(2,4-Dimethylbenzyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2,4-Dimethylbenzyl)hydroxylamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, it can interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrophenylhydroxylamine (DPH)
  • O-(Diphenylphosphinyl)hydroxylamine (DPPH)
  • Hydroxylamine-O-sulfonic acid (HOSA)

Comparison

O-(2,4-Dimethylbenzyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other hydroxylamine derivatives. For instance, DPH and DPPH are more commonly used as electrophilic aminating agents, while this compound is more versatile in nucleophilic substitution reactions .

Biological Activity

O-(2,4-Dimethylbenzyl)hydroxylamine is an organic compound featuring a hydroxylamine functional group attached to a 2,4-dimethylbenzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant and antimicrobial properties. The following sections provide a detailed overview of its biological activity, synthesis, and research findings.

  • Chemical Formula : C₉H₁₃NO
  • Molecular Weight : Approximately 151.21 g/mol
  • IUPAC Name : this compound

The unique substitution pattern of the dimethyl groups on the benzene ring enhances the compound's lipophilicity and reactivity, influencing its interaction with biological targets.

Antioxidant Properties

Hydroxylamines, including this compound, are known for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that compounds with hydroxylamine functional groups exhibit antimicrobial properties. This compound has been explored for its potential to combat resistant bacterial strains. Its effectiveness against specific pathogens can be attributed to its ability to disrupt microbial cell membranes and inhibit essential biochemical pathways.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The general synthetic pathway can be summarized as follows:

  • Starting Materials : 2,4-dimethylbenzaldehyde and hydroxylamine hydrochloride.
  • Reagents : Sodium hydroxide (NaOH).
  • Reaction Conditions : The mixture is stirred at room temperature until completion.
  • Product Isolation : The product is purified through recrystallization or chromatography.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of various hydroxylamines using DPPH and ABTS assays. This compound demonstrated significant radical scavenging activity comparable to established antioxidants.
  • Antimicrobial Efficacy :
    • In vitro studies showed that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of hydroxylamines indicated that modifications in the benzene ring significantly affect biological activity. Substituents at positions 2 and 4 enhance lipophilicity and improve membrane permeability, leading to increased antimicrobial efficacy .

Summary Table of Biological Activities

Activity TypeDescriptionObserved Effects
AntioxidantScavenges free radicalsReduces oxidative stress
AntimicrobialInhibits growth of bacteriaEffective against resistant strains
Structure-ActivityModifications enhance potencyIncreased lipophilicity

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